![molecular formula C15H22N2 B1517935 3-Benzyl-3,9-diazabicyclo[3.3.2]decane CAS No. 1049874-66-9](/img/structure/B1517935.png)

3-Benzyl-3,9-diazabicyclo[3.3.2]decane

Übersicht

Beschreibung

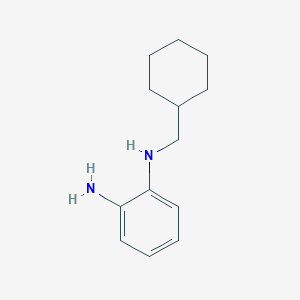

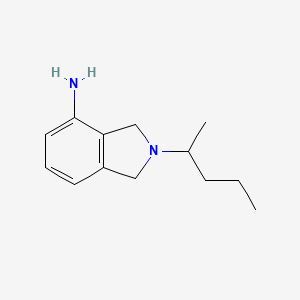

3-Benzyl-3,9-diazabicyclo[3.3.2]decane is a chemical compound with the molecular formula C15H22N2 . It has a molecular weight of 230.35 .

Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 19 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Wissenschaftliche Forschungsanwendungen

Molecular Self-Assembly and Structural Analysis

Research has shown that compounds related to 3-Benzyl-3,9-diazabicyclo[3.3.2]decane exhibit remarkable differences in self-assembly patterns due to variations in the degree of saturation within the bridging carbacyclic tether. These differences in self-assembly are attributed to the subtle conformational constraints imposed by the tether, affecting the solid-state architecture of these compounds (Du et al., 2004).

Synthetic Organic Chemistry Building Blocks

Diazabicyclo compounds, including those similar to 3-Benzyl-3,9-diazabicyclo[3.3.2]decane, have been developed as important synthetic organic chemistry building blocks. A notable example includes the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane, which utilizes a novel diazabicyclic ring system. This synthesis demonstrates the utility of these compounds in constructing complex organic molecules, highlighting their role as versatile intermediates in organic synthesis (Paliulis et al., 2013).

Catalysts in Organic Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO), a compound structurally related to 3-Benzyl-3,9-diazabicyclo[3.3.2]decane, has been extensively used as an efficient catalyst in various organic reactions. DABCO's role as a catalyst is well-documented in the synthesis of heterocyclic compounds, where it facilitates reactions under mild conditions, offering advantages such as high yields and environmental friendliness. This underscores the importance of diazabicyclo compounds in catalyzing key organic transformations, contributing to the development of green chemistry practices (Hasaninejad et al., 2011).

Safety And Hazards

The safety information available indicates that this compound may be dangerous. It has the following hazard statements: H302, H312, H315, H318, H332, H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-benzyl-3,9-diazabicyclo[3.3.2]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)10-17-11-14-7-4-8-15(12-17)16-9-14/h1-3,5-6,14-16H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYIDFQYKVUYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(C1)CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3,9-diazabicyclo[3.3.2]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)

![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)

![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)

![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)

![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)